molecular formula C13H17N3O6S2 B14950259 N-(tert-butoxycarbonyl)-3-[(3-nitropyridin-2-yl)disulfanyl]alanine

N-(tert-butoxycarbonyl)-3-[(3-nitropyridin-2-yl)disulfanyl]alanine

Cat. No.: B14950259
M. Wt: 375.4 g/mol
InChI Key: OVTLOLNDKQUMRH-UHFFFAOYSA-N
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Description

Boc-cys(npys)-OH, also known as Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine, is a derivative of cysteine that is commonly used as a protecting group in peptide synthesis. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) group and a 3-nitro-2-pyridinesulfenyl (Npys) group. These groups serve to protect the thiol group of cysteine during peptide synthesis, allowing for the formation of complex peptides and proteins without unwanted side reactions.

Preparation Methods

The synthesis of Boc-cys(npys)-OH typically involves the protection of the cysteine thiol group with the Npys group. This is achieved by reacting cysteine with 3-nitro-2-pyridinesulfenyl chloride in the presence of a base. The Boc group is then introduced by reacting the protected cysteine with di-tert-butyl dicarbonate. The resulting compound is stable and can be incorporated into peptides using standard Boc chemistry .

Chemical Reactions Analysis

Boc-cys(npys)-OH undergoes several types of chemical reactions, including:

    Substitution Reactions: The Npys group can be displaced by nucleophiles, leading to the formation of disulfide bonds.

    Deprotection Reactions: The Boc and Npys groups can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrogen fluoride (HF).

Scientific Research Applications

Mechanism of Action

The primary function of Boc-cys(npys)-OH is to protect the thiol group of cysteine during peptide synthesis. The Boc group protects the amino group, while the Npys group protects the thiol group. This prevents unwanted side reactions and allows for the selective formation of disulfide bonds. The Npys group can be selectively removed under mild conditions, allowing for the controlled formation of disulfide bonds .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O6S2/c1-13(2,3)22-12(19)15-8(11(17)18)7-23-24-10-9(16(20)21)5-4-6-14-10/h4-6,8H,7H2,1-3H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTLOLNDKQUMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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